Ethyl 2-[(2,6-dichlorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl 2-[(2,6-dichlorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate is a chemical compound known for its unique structure and potential applications in various fields of research. This compound is characterized by the presence of a thiazole ring, a dichlorobenzoyl group, and an ethyl ester functional group. Its molecular formula is C14H12Cl2N2O3S, and it has a molecular weight of 359.23 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(2,6-dichlorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate typically involves the reaction of 2,6-dichlorobenzoyl chloride with 4-methyl-1,3-thiazole-5-carboxylic acid in the presence of a base such as triethylamine. The resulting intermediate is then reacted with ethyl chloroformate to yield the final product. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(2,6-dichlorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Ethyl 2-[(2,6-dichlorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Ethyl 2-[(2,6-dichlorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[(2,6-dichlorobenzoyl)amino]acetate
- Ethyl 2-[(2,6-dichlorobenzoyl)amino]propanoate
Uniqueness
Ethyl 2-[(2,6-dichlorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H12Cl2N2O3S |
---|---|
Molecular Weight |
359.2 g/mol |
IUPAC Name |
ethyl 2-[(2,6-dichlorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C14H12Cl2N2O3S/c1-3-21-13(20)11-7(2)17-14(22-11)18-12(19)10-8(15)5-4-6-9(10)16/h4-6H,3H2,1-2H3,(H,17,18,19) |
InChI Key |
VXXLNKHWDVDFIC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=C(C=CC=C2Cl)Cl)C |
Origin of Product |
United States |
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